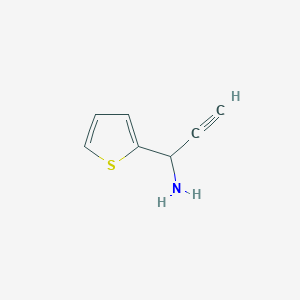

1-(Thiophen-2-yl)prop-2-yn-1-amine

Description

Contextualization of Propargyl Amine Scaffolds in Modern Synthetic Chemistry

Propargylamines are a versatile class of organic compounds that feature an amino group attached to a propargyl moiety (a three-carbon chain with a carbon-carbon triple bond). nih.govacs.org These structures are of significant interest in modern synthetic chemistry due to their reactivity and utility as building blocks for a wide array of more complex molecules. nih.govresearchgate.net The presence of both a nitrogen atom and a reactive alkyne group allows for a diverse range of chemical transformations. researchgate.net

The synthesis of propargylamines is often achieved through multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), which is an efficient one-pot method. nih.gov This approach is valued for its atom economy, operational simplicity, and the ability to generate molecular diversity in a single step. researchgate.net Beyond the A³ coupling, other synthetic strategies include the functionalization of C-H bonds in alkynes. nih.gov

Propargylamine (B41283) scaffolds serve as crucial intermediates in the synthesis of numerous nitrogen-containing heterocyclic compounds, including pyrroles, pyridines, oxazoles, and thiazoles. nih.govresearchgate.net The nitrogen atom can act as a nucleophile, facilitating cyclization reactions. researchgate.net Furthermore, the triple bond can undergo various transformations, such as cycloadditions and metal-catalyzed reactions, making propargylamines valuable precursors for natural products and pharmaceutically active molecules. researchgate.net Some derivatives of propargylamines, like pargyline, rasagiline, and selegiline, are known for their application in treating neurodegenerative diseases. researchgate.net

Significance of Thiophene (B33073) Heterocycles in Chemical Research and Functional Materials

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. eprajournals.com This structural motif is of paramount importance in medicinal chemistry and materials science. clinicalresearchnewsonline.comnih.gov Thiophene and its derivatives are found in many biologically active compounds and are considered privileged structures in drug discovery. nih.govnih.gov

The significance of thiophene stems from its electronic properties and its ability to act as a bioisostere of a benzene (B151609) ring. cognizancejournal.comslideshare.net This means it can often be substituted for a benzene ring in a molecule without a significant loss of biological activity, a property that is exploited by medicinal chemists to fine-tune the physicochemical properties of drug candidates. nih.govcognizancejournal.com Thiophene derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. eprajournals.comclinicalresearchnewsonline.comcognizancejournal.com Several FDA-approved drugs contain a thiophene ring, highlighting its importance in medicine. nih.gov

In the realm of materials science, thiophene-based molecules are crucial for the development of organic electronics. cognizancejournal.com Their π-conjugated system allows for efficient charge transport, making them suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). clinicalresearchnewsonline.comcognizancejournal.com The ability to tune the electronic properties of thiophene-based materials through chemical synthesis makes them highly attractive for creating novel functional materials. cognizancejournal.com

Overview of the Chemical Compound's Core Structural Features and its Research Relevance in Organic Synthesis and Derived Applications

1-(Thiophen-2-yl)prop-2-yn-1-amine combines the key structural features of both a propargylamine and a thiophene heterocycle. Its core structure consists of a thiophene ring attached at the 2-position to a three-carbon chain containing a terminal alkyne and an amine group at the carbon adjacent to the thiophene ring.

This unique combination of functional groups makes it a valuable building block in organic synthesis. The thiophene ring, as discussed, can impart desirable biological or material properties to the final molecule. The propargylamine moiety provides a reactive handle for a variety of chemical transformations. The terminal alkyne can participate in reactions such as Sonogashira coupling, click chemistry, and various cyclization reactions to form more complex heterocyclic systems. acs.org The amine group can be acylated, alkylated, or used as a directing group in synthetic transformations.

The research relevance of this compound and its derivatives lies in their potential for the synthesis of novel compounds with applications in medicinal chemistry and materials science. For instance, the structural analogue 1-(thiophen-2-yl)-2-methylaminopropane (methiopropamine or 2-MPA) is a known psychoactive substance, highlighting the potential for this class of compounds to interact with biological systems. heraldopenaccess.usresearchgate.netproquest.comheraldopenaccess.us The synthesis of derivatives of 1-(thiophen-2-yl)prop-2-en-1-one, a related enone, has been explored for the development of cytotoxic agents. ptfarm.pl

The table below summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₇NS |

| Molecular Weight | 137.20 g/mol |

| Core Structures | Thiophene, Propargylamine |

| Key Functional Groups | Thiophene ring, Primary amine, Terminal alkyne |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NS |

|---|---|

Molecular Weight |

137.20 g/mol |

IUPAC Name |

1-thiophen-2-ylprop-2-yn-1-amine |

InChI |

InChI=1S/C7H7NS/c1-2-6(8)7-4-3-5-9-7/h1,3-6H,8H2 |

InChI Key |

MDSYUPGTLROXAK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1=CC=CS1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Thiophen 2 Yl Prop 2 Yn 1 Amine and Its Advanced Derivatives

Alkylation-Based Synthetic Strategies for Amine Formation

Alkylation of amines is a fundamental method for forming carbon-nitrogen bonds. youtube.comlibretexts.org This approach typically involves the reaction of an amine, acting as a nucleophile, with an alkyl halide in an SN2-type reaction. youtube.com

Alkylation of Thiophene (B33073) Precursors with Propargyl Amine Derivatives

A common strategy for synthesizing secondary amines involves the selective mono-N-alkylation of primary amines. google.com This can be achieved by reacting an alkyl halide with an alkyl amine in an anhydrous solvent. google.com In the context of 1-(thiophen-2-yl)prop-2-yn-1-amine, this would involve the reaction of a thiophene-containing electrophile with a propargylamine (B41283) derivative. The reaction proceeds through an SN2 mechanism, which is then followed by deprotonation. youtube.com However, a significant challenge with this method is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. youtube.comgoogle.com To mitigate this, specific conditions and reagents, such as the use of a cesium base, can be employed to enhance the selectivity for mono-N-alkylation. google.com

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis offers powerful and versatile methods for the synthesis of complex molecules like this compound and its derivatives. These methods often provide high yields and selectivity under mild reaction conditions.

Palladium-Catalyzed Reactions

Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

The Acyl Sonogashira cross-coupling reaction is a powerful tool for the synthesis of ynones, which are key intermediates in the formation of various heterocyclic compounds. mdpi.comresearchgate.net This reaction involves the coupling of an acid chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comorganic-chemistry.org For instance, the reaction of thiophene-2-carbonyl chloride with a terminal alkyne like trimethylsilylacetylene, in the presence of PdCl₂(PPh₃)₂ and CuI, yields the corresponding ynone in high yield. mdpi.com These resulting α,β-alkynyl ketones are versatile building blocks that can be further transformed into a variety of heterocyclic structures. mdpi.comresearchgate.net

| Reactants | Catalyst System | Product | Reference |

| Thiophene-2-carbonyl chloride, Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Thiophene-2-yl ynone | mdpi.com |

Gold-Catalyzed Annulation and Cyclization Reactions

Homogeneous gold catalysts are effective in activating the π-bonds of alkynes, making them susceptible to nucleophilic attack. nih.gov This property is harnessed in various annulation and cyclization reactions to construct complex molecular architectures. nih.govrsc.orgnih.govutas.edu.aunih.gov

Gold-catalyzed reactions often proceed through the formation of vinyl-gold intermediates. acs.org For example, the cyclization of N-propargylamides can be initiated by a gold catalyst, leading to a vinyl-gold species that can then undergo further transformations. acs.org These reactions can be highly regioselective, with a preference for 5-exo-dig cyclization over 6-endo cyclization for terminal alkynes. rsc.org Gold catalysts have been successfully employed in the synthesis of various nitrogen-containing heterocycles. mdpi.com

| Reaction Type | Catalyst | Key Intermediate | Product Type | Reference |

| Cyclization of N-propargylamides | Au catalyst | Vinyl-gold intermediate | 5-Oxazole ketones | acs.org |

| Annulation of 1,8-dialkynylnaphthalenes | Cationic gold catalyst | Vinyl cation or Gold(I) vinylidene | Indenophenalene derivatives | nih.govutas.edu.aunih.gov |

| Cyclization of propargylic amides | Au(I) catalyst | π-complex | Cyclized product | rsc.org |

Silver-Catalyzed A3-Coupling Reactions (Aldehyde-Alkyne-Amine)

The A3-coupling reaction is a multi-component reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine. wikipedia.orgresearchgate.net This reaction is efficiently catalyzed by various metals, including silver. wikipedia.orgorganic-chemistry.orgresearchgate.net Silver-catalyzed A3-coupling is particularly effective for aliphatic aldehydes and can be performed in water, making it an environmentally friendly method. organic-chemistry.orgresearchgate.net

The reaction mechanism is thought to involve the formation of a silver acetylide intermediate, which then reacts with an iminium ion generated in situ from the aldehyde and amine. organic-chemistry.org Density functional theory (DFT) studies suggest that the reaction is strongly exothermic and proceeds readily. mdpi.com Silver iodide (AgI) has been identified as a particularly effective catalyst for this transformation. organic-chemistry.orgresearchgate.net

| Aldehyde | Alkyne | Amine | Catalyst | Solvent | Product | Reference |

| Aliphatic Aldehydes | Terminal Alkynes | Primary/Secondary Amines | AgI | Water | Propargylamines | organic-chemistry.orgresearchgate.net |

Titanium and Magnesium Co-Catalyzed Carbocyclization Reactions

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot syntheses have emerged as a powerful strategy in organic chemistry to improve reaction efficiency, reduce waste, and simplify purification processes. These methods are particularly valuable for the construction of complex heterocyclic systems like substituted thiophenamines.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality generated in the previous one, all within a single reaction vessel. wikipedia.org This approach allows for the rapid assembly of complex molecular architectures from simple starting materials.

A notable example is the domino reaction for the synthesis of 2,5-asymmetrically substituted thieno[2,3-b]thiophenes. arkat-usa.org This method utilizes malononitrile (B47326) and carbon disulfide to generate a key intermediate, potassium 2,2-dicyanoethene-1,1-bis(thiolate), which then undergoes consecutive S-alkylation and Thorpe-Ziegler type cyclization in a one-pot fashion to yield the desired products. arkat-usa.orgresearchgate.net This strategy highlights the efficiency of cascade reactions in constructing complex heterocyclic systems.

Another significant cascade approach involves the reaction of isatins with nitro-substituted enamines, catalyzed by sulfamic acid, to produce functionalized (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones. researchgate.net This reaction proceeds through a unique cascade involving the cleavage of two C-N bonds and the formation of three new bonds in a single operation. researchgate.net

The following table summarizes representative examples of cascade reactions leading to substituted thiophenamine derivatives.

| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |

| Malononitrile, Carbon disulfide, Alkyl halides | K2CO3 | 2,5-Asymmetrically substituted thieno[2,3-b]thiophenes | High | arkat-usa.orgresearchgate.net |

| Isatins, Nitro-substituted enamines | Sulfamic acid | Functionalized (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones | Good | researchgate.net |

| o-Iodoarylacetonitriles, (Hetero)aryldithioesters | Base | Substituted benzo[b]thiophenes | Excellent | researchgate.net |

The integration of multiple synthetic steps into a single reaction vessel without the isolation of intermediates is a hallmark of efficient organic synthesis. This approach is exemplified by a one-pot, two-step, three-component reaction for the synthesis of 2-amino-3-arylthiophenes. researchgate.net This process begins with a DBU-catalyzed Michael addition of arylacetonitriles to chalcones, followed by a DABCO-catalyzed sulfuration cascade of the resulting adduct with elemental sulfur. researchgate.net This method avoids the need for isolating the intermediate Michael adduct, thereby streamlining the synthesis.

Another example is the sequential one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and elemental sulfur. organic-chemistry.org This pseudo-multicomponent reaction first forms polysulfides, which are then reduced in the same pot to yield diversely substituted thiols. Further modifications within the same vessel can lead to thioethers and other sulfur-containing compounds. organic-chemistry.org

The table below provides examples of the integration of multiple reaction steps in a single vessel for the synthesis of thiophene derivatives.

| Reaction Sequence | Reagents | Product | Yield (%) | Reference |

| Michael addition / Sulfuration cascade | Arylacetonitriles, Chalcones, Elemental sulfur, DBU, DABCO | 2-Amino-3-arylthiophenes | 45-77 | researchgate.net |

| Polysulfide formation / Reduction | Acrylamides, Elemental sulfur, Reducing agent | Substituted thiols | Good | organic-chemistry.org |

| α-Halogenation / Condensation | Ketones, Halogenating agent, Substituted thiourea | 2-Aminothiazoles | Good | organic-chemistry.org |

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce the environmental impact and cost associated with metal catalysts.

A notable metal-free approach for the synthesis of functionalized 2-aminothiophene derivatives involves the reaction of 2-ynals with thioamides in alcoholic solvents. nih.gov This method proceeds through a well-designed cascade of an Aldol-type condensation, a regioselective intramolecular cyclization, and a conjugate addition. nih.gov The reaction is initiated by the attack of the sulfur atom of the thioamide onto the aldehyde, followed by cyclization and subsequent addition of the alcohol to the thiophene ring. This protocol provides a straightforward route to 2,3,5-trisubstituted 2-aminothiophenes.

The proposed mechanism involves the initial formation of a β-hydroxy intermediate, which then undergoes cyclization and dehydration to form the thiophene ring. The final step is the conjugate addition of the alcohol to an exocyclic double bond, leading to the final product.

The following table presents examples of this metal-free cascade reaction.

| 2-Ynal | Thioamide | Alcohol | Product | Yield (%) | Reference |

| 3-Phenylpropiolaldehyde | Thioacetamide | Methanol | 2-Amino-5-methoxy-3-phenylthiophene | 85 | nih.gov |

| 3-(4-Chlorophenyl)propiolaldehyde | Thiobenzamide | Ethanol | 2-Amino-5-ethoxy-3-(4-chlorophenyl)thiophene | 78 | nih.gov |

| Cyclohex-1-enecarbaldehyde | Thioacetamide | Propanol | 2-Amino-5-propoxy-4,5,6,7-tetrahydrobenzo[c]thiophene | 72 | nih.gov |

The Gewald Reaction and its Adaptations for 2-Aminothiophene Ring Formation

The Gewald reaction is a classic and highly versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. arkat-usa.orgorganic-chemistry.org It typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst. researchgate.netnih.gov

The reaction mechanism is believed to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization afford the 2-aminothiophene product.

Numerous adaptations of the Gewald reaction have been developed to improve its efficiency, expand its substrate scope, and make it more environmentally friendly. These modifications include the use of various catalysts, microwave irradiation, and solvent-free conditions. bioorganica.com.ua For instance, L-proline has been shown to be an effective and green catalyst for the Gewald reaction, allowing for low catalyst loading and high yields under mild conditions. nih.govrsc.orgmdpi.com Other catalysts, such as imidazole (B134444) and CaO, have also been successfully employed. wikipedia.org

A significant adaptation involves a four-component reaction that combines a Michael addition with the Gewald three-component reaction. This allows for the synthesis of diverse and biologically active 2-aminothiophenes by incorporating an additional component, such as an indole (B1671886) derivative, into the final structure.

The table below showcases various adaptations of the Gewald reaction.

| Carbonyl Compound | Active Methylene Nitrile | Catalyst/Conditions | Product | Yield (%) | Reference(s) |

| Cyclohexanone | Malononitrile | L-proline, DMF, 60 °C | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 84 | nih.govrsc.org |

| Acetone | Ethyl cyanoacetate | Imidazole, DMF, 60 °C | Ethyl 2-amino-4-methylthiophene-3-carboxylate | 75 | researchgate.net |

| Cyclopentanone | Malononitrile | CaO, Ethanol, Reflux | 2-Amino-4,5-dihydro-cyclopenta[b]thiophene-3-carbonitrile | Good | wikipedia.org |

| Chalcones | Arylacetonitriles | DBU, DABCO, Elemental sulfur | 2-Amino-3,4,5-triarylthiophenes | 45-77 | researchgate.net |

| Indole, α,β-Unsaturated carbonyl | Malononitrile, Sulfur | Michael-Gewald 4-component reaction | Indole-substituted 2-aminothiophenes | Good |

Multicomponent Reactions (MCRs) for Functionalized Amine Building Blocks

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.comtandfonline.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. mdpi.comtandfonline.com

Petasis Reaction Applications in Scaffold-Diverse Synthesis

The Petasis borono-Mannich (PBM) reaction is a prominent MCR that combines an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for creating functionalized amines with high potential for further synthetic transformations. nih.govresearchgate.net

The scope of the Petasis reaction is broad, accommodating a variety of amines, including secondary non-aromatic amines, and a range of carbonyl compounds and boronic acids. organic-chemistry.orgresearchgate.net While primary aromatic amines are generally less reactive, the use of solvents like hexafluoro-2-propanol (HFIP) can overcome this limitation, enabling their participation in the reaction under mild conditions. nih.govresearchgate.net This is particularly relevant for the synthesis of derivatives of 2-aminothiophenes. researchgate.net

One of the key advantages of the Petasis reaction is its ability to tolerate a wide array of functional groups, making it suitable for the synthesis of complex and multifunctional molecules. wikipedia.orgnih.gov For instance, the reaction can be employed to create precursors for polycyclic scaffolds through sequential reactions like ring-closing metathesis (RCM) or intramolecular Diels-Alder (IMDA) reactions. nih.gov The reaction of N-propargyl-thiophenemethylamine with an appropriate aldehyde and arylboronic acids can yield Petasis products that are primed for such subsequent cyclizations. nih.gov

Table 1: Examples of Petasis Reaction Components and Products nih.govacs.org

| Amine | Carbonyl | Boronic Acid | Product |

| N-allyl-thiophenemethylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | Phenylboronic acid | Allylated tertiary amine |

| Aniline | Formaldehyde | Phenylboronic acid | N,N-Dibenzylaniline |

| 2-Aminopyridine (B139424) | Glyoxylic acid | Vinylboronic acid | α-Amino acid derivative |

It is important to note that the success of the Petasis reaction can be influenced by the electronic properties of the reactants. Boronic acids with electron-withdrawing groups, for example, may result in lower yields or require harsher reaction conditions such as microwave irradiation. nih.govresearchgate.netacs.org

Utilization of Mannich Bases and Propargyl Amines in Multicomponent Approaches

The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. wikipedia.orgwikipedia.orgnih.gov These Mannich bases are versatile intermediates in organic synthesis. nih.govnih.gov

Propargylamines, which are key structural motifs in many biologically active compounds, can be synthesized through A³ coupling, a multicomponent reaction involving an aldehyde, an amine, and a terminal alkyne. nih.gov This reaction is a highly atom-economical method for constructing these valuable building blocks. nih.gov The alkynyl group in propargylamines provides a handle for further functionalization. nih.gov

Recent advancements have focused on developing metal-free multicomponent approaches for the synthesis of propargylamines to enhance the green credentials of the process. nih.gov

Table 2: Multicomponent Synthesis of Propargylamines acs.org

| Amine | Alkyne | Carbonyl Component | Catalyst | Yield |

| Morpholine | Phenylacetylene | Methyl vinyl ketone | CuI | High |

| Pyrrolidine (B122466) | Phenylacetylene | 3-Penten-2-one | CuI | 65% |

| Morpholine | p-Tolylacetylene | 3-Penten-2-one | CuI | 81-98% |

Green Chemistry Methodologies in the Synthesis of Thiophene-Amine Systems

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org To this end, solvent-free reaction conditions and the use of environmentally benign solvents like water or deep eutectic solvents have been explored for the synthesis of thiophene derivatives. rsc.orgresearchgate.net For instance, the synthesis of 2-aminothiophenes has been achieved in water using ultrasound activation, aligning with green chemistry principles. researchgate.net One-pot, solvent-free syntheses of various heterocyclic compounds, including those with a thiophene core, have been developed using techniques like grinding, which can lead to shorter reaction times and excellent yields. researchgate.netscirp.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a central tenet of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. nih.gov Multicomponent reactions, by their very nature, often exhibit high atom economy. tandfonline.com The synthesis of propargylamines via A³ coupling is a good example of an atom-economical reaction. nih.gov

The efficiency of a reaction is also a critical factor. The development of catalytic systems, including the use of less toxic and inexpensive metals like zinc, contributes to more sustainable synthetic protocols. researchgate.net Furthermore, strategies that reduce the number of synthetic steps, such as one-pot procedures, are highly desirable as they save time, resources, and reduce waste generation. rsc.org

Chemical Reactivity and Mechanistic Transformations of 1 Thiophen 2 Yl Prop 2 Yn 1 Amine

Nucleophilic Substitution Reactions Involving the Amine Moiety

The primary amine group in 1-(Thiophen-2-yl)prop-2-yn-1-amine serves as a nucleophile, readily participating in substitution reactions. This reactivity allows for the introduction of various substituents at the nitrogen atom, leading to the synthesis of a wide array of N-substituted derivatives.

For instance, the reaction with acyl chlorides or anhydrides yields the corresponding amides. Similarly, treatment with sulfonyl chlorides produces sulfonamides. Alkylation reactions with alkyl halides can also be achieved, although the potential for over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts, needs to be carefully controlled.

A notable application of this nucleophilicity is in the synthesis of N-substituted 3-nitrothiophen-2-amines. nih.gov In a domino reaction, α-nitroketene N,S-aryl/alkylaminoacetals react with 1,4-dithiane-2,5-diol (B140307) in the presence of a base like potassium carbonate to afford the target compounds in good yields. nih.gov This process highlights the utility of the amine's nucleophilic character in constructing more complex heterocyclic systems.

The table below summarizes some examples of nucleophilic substitution reactions involving the amine moiety of thiophene-containing amines.

| Reactant | Reagent | Product Type | Reference |

| 1-(Thiophen-2-yl)ethan-1-amine | Acyl Chloride | N-acyl-1-(thiophen-2-yl)ethan-1-amine | N/A |

| Thiophen-2-amine | Nicotinoyl chloride | N-(thiophen-2-yl)nicotinamide | mdpi.com |

| Primary amine | 1,1-bis(methylthio)-2-nitroethylene | α-nitroketene N,S-aminoacetal | nih.gov |

Oxidation Pathways of the Thiophene (B33073) Ring System and its Derivatives

The thiophene ring, while aromatic, is susceptible to oxidation, particularly at the sulfur atom. The oxidation of thiophenes can lead to the formation of thiophene S-oxides and thiophene 1,1-dioxides. researchgate.net These oxidized species are often more reactive than the parent thiophene and can participate in various subsequent reactions, such as Diels-Alder cycloadditions. researchgate.netsemanticscholar.org

The oxidation of the thiophene ring can be achieved using various oxidizing agents, including peracids like m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. researchgate.netnih.gov The presence of a Lewis acid can sometimes be used to stop the oxidation at the monoxide stage. semanticscholar.org

In the context of drug metabolism, the oxidation of thiophene-containing compounds is of significant interest. For example, the diuretic drug tienilic acid, which contains a thiophene ring, is metabolized by cytochrome P450 enzymes to a reactive thiophene-S-oxide intermediate. nih.gov This intermediate can then undergo further transformations. Another pathway involves the formation of a thiophene epoxide, which can rearrange via an NIH shift to form a hydroxythiophene derivative. nih.gov

The specific oxidation products of this compound itself are not extensively detailed in the provided search results. However, based on the general reactivity of thiophenes, it can be inferred that oxidation would likely occur at the sulfur atom to form the corresponding S-oxide or S,S-dioxide, or at the C4-C5 double bond to form an epoxide. The presence of the propargylamine (B41283) side chain may influence the regioselectivity and outcome of the oxidation reaction.

Intramolecular Cyclization Reactions and Heterocycle Formation

The propargylamine moiety in this compound is a key structural feature that enables a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions are often driven by the generation of a reactive intermediate, such as an iminium ion, which then undergoes cyclization onto the alkyne.

Regioselectivity and Stereoselectivity in Cyclization Processes

The regioselectivity and stereoselectivity of these cyclization reactions are critical aspects that determine the structure of the final product. Baldwin's rules provide a framework for predicting the feasibility of different ring-closing pathways. wikipedia.org These rules classify cyclizations based on the ring size being formed (e.g., 5- or 6-membered), the hybridization of the electrophilic carbon (dig for alkyne), and whether the breaking bond is inside (endo) or outside (exo) the newly formed ring. wikipedia.orgscripps.edu

For alkyne cyclizations, both 5-exo-dig and 6-endo-dig pathways are generally considered favorable according to Baldwin's rules. libretexts.org The specific outcome of a reaction often depends on a variety of factors, including the nature of the substrate, the reaction conditions (e.g., catalyst, solvent, temperature), and the presence of activating groups. nsc.ru The stereochemistry of the starting material can also be transferred to the product with high fidelity in certain cyclization processes. nih.gov

Investigation of 5-exo-dig and 6-endo-dig Cyclizations

The competition between 5-exo-dig and 6-endo-dig cyclization pathways is a common theme in the chemistry of propargylamines. The 5-exo-dig cyclization leads to the formation of a five-membered ring with an exocyclic double bond, while the 6-endo-dig pathway results in a six-membered ring.

While both pathways are allowed by Baldwin's rules, the 5-exo cyclization is often kinetically favored due to better orbital overlap in the transition state. harvard.edu However, the 6-endo pathway can also occur, and the selectivity can sometimes be controlled by the reaction conditions. nsc.ru For example, in the cyclization of hydrazides of o-acetylenyl benzoic acids, the nature of the alkyne substituent was found to control the competition between 5-exo and 6-endo closures under kinetic control. nsc.ru

Alkyne Iminium Ion Cyclizations in Heterocycle Construction

A powerful strategy for initiating intramolecular cyclization involves the in-situ formation of an alkyne iminium ion from this compound or its derivatives. This can be achieved by reacting the amine with an aldehyde or ketone. The resulting iminium ion is a potent electrophile that can be attacked by the nucleophilic alkyne, triggering the cyclization cascade.

This methodology has been employed in the synthesis of various heterocyclic frameworks. For example, a cascade Prins/Friedel–Crafts cyclization of 2-(2-vinylphenyl)acetaldehydes, initiated by a Lewis acid, proceeds through a benzyl (B1604629) carbenium ion intermediate to form 4-aryltetralin-2-ols. beilstein-journals.org While not a direct example involving this compound, this illustrates the principle of using a cationic intermediate to drive intramolecular cyclization.

Formation of Pyrrole (B145914), Pyrrolidine (B122466), and Pyrazine Derivatives

The intramolecular cyclization of this compound and its derivatives provides access to a range of important nitrogen-containing heterocycles.

Pyrrole and Pyrrolidine Derivatives: The formation of pyrrolidine rings can be achieved through various synthetic routes, including the cyclization of amino alcohols and the intramolecular amination of organoboronates. organic-chemistry.orgresearchgate.net The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic method for forming the pyrrole ring. organic-chemistry.org While not a direct cyclization of this compound, this highlights a potential synthetic pathway if the propargylamine can be converted to a suitable 1,4-dicarbonyl precursor. More direct routes often involve metal-catalyzed cyclization reactions.

Pyrazine Derivatives: Pyrrolo[1,2-a]pyrazines can be synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate. nih.gov This suggests that if this compound could be converted to a suitable pyrrole intermediate, subsequent elaboration and cyclization could yield pyrazine-fused systems.

The table below provides a summary of heterocyclic systems that can be potentially accessed from precursors related to this compound.

| Heterocycle | General Synthetic Approach | Reference |

| Pyrrole | Paal-Knorr Synthesis from 1,4-dicarbonyls and amines | organic-chemistry.org |

| Pyrrolidine | Intramolecular amination of organoboronates | organic-chemistry.org |

| Pyrrolo[1,2-a]pyrazine | Cyclization of 2-formylpyrrole-based enaminones | nih.gov |

Coordination Chemistry with Transition Metal Ions

The molecular structure of this compound, featuring a thiophene ring, a primary amine group, and a terminal alkyne, presents multiple potential coordination sites for transition metal ions. The nitrogen atom of the amine and the sulfur atom of the thiophene ring are common donor atoms in coordination chemistry. researchgate.netpvpcollegepatoda.orgresearchgate.net The π-system of the thiophene ring and the carbon-carbon triple bond can also participate in metal bonding.

The coordination behavior of ligands containing thiophene and amine functionalities with various transition metals has been explored. For instance, ligands with thiophene moieties are known to coordinate with transition metals, and the resulting complexes can exhibit interesting properties. researchgate.netresearchgate.net Similarly, 2-aminopyridine (B139424) (2-ampy) and its derivatives, which share the feature of an amino group attached to a heterocyclic ring, demonstrate diverse coordination modes. 2-ampy can act as a monodentate ligand through its pyridine (B92270) nitrogen or, less commonly, the exocyclic amino nitrogen. pvpcollegepatoda.org It can also function as a bidentate chelating agent or a bridging ligand. pvpcollegepatoda.org

While specific studies on the coordination complexes of this compound are not extensively detailed in the provided results, the known coordination chemistry of related functional groups provides a basis for predicting its behavior. The amine nitrogen and the thiophene sulfur are likely primary coordination sites. The presence of both a soft donor (sulfur) and a borderline donor (nitrogen) allows for potential coordination to a range of transition metal ions.

The synthesis of transition metal complexes with ligands containing thiophene and other donor atoms has been reported. For example, complexes of various transition metals have been synthesized with thioether and disulfide ligands. dntb.gov.ua Additionally, metal complexes with aminosilyl substituted aminopyridinato ligands have been prepared and structurally characterized, demonstrating the coordination versatility of such ligands with metals like Mg, Fe, Co, Zr, and Ti. rsc.org

The table below summarizes the potential coordination sites of this compound and the types of transition metal interactions that could be anticipated based on the chemistry of its constituent functional groups.

| Functional Group | Potential Coordination Site | Potential Metal Interactions |

| Primary Amine | Nitrogen lone pair | Lewis acid-base interaction |

| Thiophene Ring | Sulfur lone pair, π-system | Coordination to soft metal ions, π-complexation |

| Propargyl Group | Alkyne π-system | π-complexation, oxidative coupling |

Propargyl Group Reactivity: Click Chemistry and Related Alkyne Transformations

The terminal alkyne of the propargyl group in this compound is a versatile functional handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgthermofisher.comchemie-brunschwig.ch This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the alkyne with an azide (B81097). rsc.orgnih.govrsc.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. rsc.orgnih.gov The mechanism involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with an azide. researchgate.net The use of a copper(I) source, often generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate, is crucial for the reaction's efficiency. researchgate.net The resulting triazole ring is exceptionally stable to hydrolysis, oxidation, and reduction. thermofisher.com

The general scheme for the CuAAC reaction involving this compound is as follows:

Scheme 1: General representation of the CuAAC reaction with this compound.

The reaction can be performed in various solvents, including water, and often proceeds to completion with high purity of the product, minimizing the need for extensive purification. chemie-brunschwig.chresearchgate.net This methodology has been widely applied in medicinal chemistry, materials science, and bioconjugation. rsc.orgrsc.org

Sonogashira Coupling

Another important transformation of the terminal alkyne is the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is a powerful tool for the synthesis of substituted alkynes and has been extensively used in the preparation of natural products, pharmaceuticals, and organic materials. wikipedia.orgresearchgate.net

The general scheme for the Sonogashira coupling of this compound is depicted below:

Scheme 2: General representation of the Sonogashira coupling reaction with this compound.

The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.orgorganic-chemistry.org While the classic Sonogashira reaction employs a copper co-catalyst, copper-free variations have been developed to prevent the unwanted homocoupling of the alkyne (Glaser coupling). wikipedia.org

Other Alkyne Transformations

The propargyl group can also participate in other transformations, such as thiol-yne click chemistry, which involves the addition of a thiol across the triple bond. nih.gov This reaction can be initiated by light and provides a route to vinyl sulfides.

The reactivity of the propargyl group in this compound is summarized in the table below.

| Reaction | Reagents | Product |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic azide, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole |

| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) cocatalyst, base | Disubstituted alkyne |

| Thiol-Yne Reaction | Thiol, photoinitiator | Vinyl sulfide |

Rearrangement Reactions: The Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.comrsc.org The reaction proceeds through a formal 1,3-shift of the hydroxyl group. rsc.orgorganicreactions.org While the classical Meyer-Schuster rearrangement involves propargyl alcohols, the conceptual framework can be extended to related systems.

An analogous transformation, the aza-Meyer-Schuster rearrangement, involves propargylamine derivatives. organicreactions.org In the case of this compound, which is a secondary propargylamine, an acid-catalyzed rearrangement could potentially occur. The mechanism would likely involve the protonation of the amine group, followed by the addition of a nucleophile (like water) to the alkyne, and subsequent tautomerization to form an enamine, which would then hydrolyze to the corresponding α,β-unsaturated ketone.

The proposed pathway for the aza-Meyer-Schuster-type rearrangement of this compound is outlined below:

Scheme 3: Proposed aza-Meyer-Schuster-type rearrangement of this compound.

The traditional Meyer-Schuster rearrangement often requires strong acid catalysts. wikipedia.org However, milder conditions using transition metal-based Lewis acids have been developed. wikipedia.org For instance, catalysts based on ruthenium, silver, and indium have been shown to promote the rearrangement effectively. wikipedia.org Phosphorus-containing Brønsted acids have also been employed as efficient catalysts for this transformation. rsc.org

It is important to note that for tertiary propargyl alcohols, a competing reaction known as the Rupe rearrangement can occur. wikipedia.org

The table below summarizes key aspects of the Meyer-Schuster rearrangement and its potential applicability to this compound.

| Feature | Description |

| Reaction Type | Acid-catalyzed rearrangement |

| Substrate | Propargyl alcohols (classic), Propargylamines (aza-variant) |

| Product | α,β-Unsaturated ketones or aldehydes |

| Key Intermediate | Allenol or corresponding enamine intermediate |

| Catalysts | Strong acids (e.g., PTSA), Transition metal Lewis acids (e.g., Ru, Ag, In catalysts), Phosphorus-containing Brønsted acids |

Stereochemical Considerations in the Synthesis and Reactivity of 1 Thiophen 2 Yl Prop 2 Yn 1 Amine

Diastereoselective and Enantioselective Approaches to Chiral Derivatives

The asymmetric synthesis of propargylamines, including 1-(thiophen-2-yl)prop-2-yn-1-amine, is most commonly achieved through the three-component A³ coupling reaction (aldehyde-alkyne-amine). nih.govsemanticscholar.org This reaction allows for the direct formation of the propargylamine (B41283) skeleton. The key to achieving stereoselectivity lies in the use of chiral catalysts or chiral auxiliaries.

One of the most effective methods for the enantioselective synthesis of propargylamines is the use of a copper(I) catalyst in conjunction with a chiral ligand. organic-chemistry.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org Ligands such as (R)-Quinap have been shown to be highly effective in inducing high enantioselectivity in the addition of terminal alkynes to imines generated in situ from aldehydes and amines. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org For the synthesis of a derivative of this compound, this would involve the reaction of thiophene-2-carbaldehyde (B41791), a suitable amine, and a propargyl alkyne in the presence of a chiral copper catalyst. The reaction yields the corresponding chiral propargylamine with high enantiomeric excess (ee). organic-chemistry.orgorganic-chemistry.orgrsc.org

Another powerful approach is the enantioselective Mannich reaction of enamides with C-alkynyl N-Boc N,O-acetals, which serve as C-alkynyl imine precursors. organic-chemistry.org This reaction, catalyzed by a BINOL-derived chiral phosphoric acid (CPA), can produce a variety of chiral β-keto N-Boc-propargylamines in high yields and with excellent enantioselectivities. organic-chemistry.org This method could be adapted for the synthesis of derivatives of this compound.

The diastereoselective synthesis of propargylamines with two adjacent stereocenters can be achieved by using a chiral base catalyst. For instance, the use of a chiral amine base having a squaramide group has been reported to catalyze the Mannich-type reaction of an enolizable nucleophilic source with an N-protected alkynyl imine precursor, affording syn-propargylamines with high diastereoselectivity and enantioselectivity. nih.gov

Below is a representative table summarizing the enantioselective synthesis of propargylamines using various catalytic systems, which are applicable to the synthesis of chiral this compound derivatives.

| Catalyst/Ligand | Aldehyde | Amine | Alkyne | Yield (%) | ee (%) |

| CuBr / (R)-Quinap | Aromatic | Secondary | Terminal | up to 99 | up to 96 |

| Cu(OTf)₂ / Ph-Pybox | Aromatic | Secondary | Terminal | Good | High |

| Chiral Phosphoric Acid | C-alkynyl N-Boc N,O-acetal | Enamide | - | up to 98 | up to 95 |

| Rawal's Catalyst | N-protected alkynyl imine | Ethyl-2-keto cyclopentane (B165970) carboxylate | - | Good | High (syn) |

Control of Stereochemistry in Intramolecular Cyclization Reactions

Chiral this compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. The stereochemistry of the starting propargylamine plays a crucial role in determining the stereochemical outcome of these cyclizations.

For instance, the intramolecular cyclization of acetylenic amines can proceed via different pathways, such as 5-endo-dig or 6-exo-dig, depending on the substrate and reaction conditions, leading to the formation of five- or six-membered rings, respectively. acs.org The stereocenter in the propargylamine can direct the facial selectivity of the cyclization, resulting in the formation of a specific diastereomer of the cyclic product.

Palladium-catalyzed intramolecular aza-Wacker-type cyclizations of olefinic amides are a powerful tool for constructing nitrogen heterocycles. nih.gov While this specific reaction type applies to alkenes rather than alkynes, analogous palladium-catalyzed cyclizations of acetylenic amines are known. In such reactions, the stereochemistry of the amine-bearing carbon can influence the conformation of the transition state, thereby controlling the stereochemistry of the newly formed stereocenters in the product.

Furthermore, photogenerated N-amidyl radicals can undergo intramolecular cascade cyclizations to form complex polyheterocyclic structures. rsc.org The stereochemical information embedded in a chiral precursor like this compound can be transferred to the final product during these radical cyclization processes.

The synthesis of substituted thieno[2,3-b]pyridines can be achieved through the cyclization of appropriately substituted thiophene (B33073) derivatives. nih.gov When a chiral propargylamine moiety is part of the precursor, its stereochemistry will dictate the stereochemistry of the resulting fused pyridine (B92270) ring system. The control of stereochemistry in these cyclizations is essential for the synthesis of enantiomerically pure thieno[2,3-b]pyridine (B153569) derivatives, which are of interest in medicinal chemistry.

Utilization of Chiral Building Blocks in the Synthetic Design

An alternative and often highly effective strategy for the synthesis of enantiomerically pure this compound derivatives is the use of chiral building blocks. nih.govmdpi.com This approach involves incorporating a readily available chiral molecule into the synthetic route, which then directs the stereochemistry of subsequent transformations.

In the context of the A³ coupling reaction, a chiral amine or a chiral aldehyde can be used as a starting material. organic-chemistry.orgorganic-chemistry.org The inherent chirality of the building block can induce diastereoselectivity in the formation of the new stereocenter. For example, using a chiral amine in the three-component reaction with thiophene-2-carbaldehyde and a terminal alkyne can lead to the formation of a diastereomerically enriched propargylamine. organic-chemistry.org The diastereomers can then be separated, and the chiral auxiliary can be removed if desired.

The use of chiral building blocks is a well-established method in the synthesis of complex molecules, including pharmaceuticals. mdpi.com Chiral amines, alcohols, and amino acids are common chiral pool starting materials. nih.gov For the synthesis of this compound, a chiral amine could be used directly, or a chiral alcohol could be converted to the corresponding amine before the coupling reaction.

The following table illustrates the concept of using chiral building blocks to achieve diastereoselective synthesis of propargylamines.

| Chiral Building Block | Other Reactants | Catalyst | Diastereomeric Ratio (d.r.) |

| Chiral Amine | Aldehyde, Alkyne | CuBr | High |

| Chiral Aldehyde | Amine, Alkyne | CuBr | High |

| Chiral Amino Alcohol | - | - | Used as precursor for chiral amine |

Computational and Theoretical Investigations of 1 Thiophen 2 Yl Prop 2 Yn 1 Amine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to modern chemical research, offering a detailed picture of molecular characteristics at the atomic and electronic levels. These ab initio and density functional theory (DFT) approaches are crucial for predicting the behavior of novel compounds.

Density Functional Theory (DFT) has become a standard tool for predicting the three-dimensional arrangement of atoms in a molecule. By calculating the electron density, DFT methods can determine the most stable molecular geometry, known as the optimized geometry. This process is foundational, as the geometry dictates many of a molecule's physical and chemical properties. For instance, DFT calculations have been used to optimize the geometries of complex molecular structures, providing a precise model suitable for further analysis of the molecule's function. nih.gov The accuracy of these predictions is often validated by comparing them with experimental data, such as X-ray crystallography. The process of system-wide optimization using DFT is now a feasible and valuable tool in refining structural models. nih.gov

| Parameter | Atom 1 | Atom 2 | Value (Å or °) |

| Bond Length | C | C (thiophene ring) | ~1.37-1.42 |

| Bond Length | C | S (thiophene ring) | ~1.72 |

| Bond Length | C | C (alkyne) | ~1.21 |

| Bond Length | C | N | ~1.47 |

| Bond Angle | C-S-C (thiophene ring) | ~92.2 | |

| Bond Angle | C-C-N | ~110.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. pearson.comlibretexts.org A smaller gap generally indicates a more reactive species. For many organic molecules, the HOMO-LUMO gap can be correlated with the wavelength of light absorbed in UV-Vis spectroscopy. libretexts.org Computational methods like DFT are widely used to calculate these orbital energies and visualize their distribution across the molecule, providing insights into reactive sites. researchgate.netwuxibiology.com

Interactive Table: Calculated Frontier Orbital Energies for a Thiophene (B33073) Derivative. (Note: This data is representative of typical FMO calculations on related thiophene compounds.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.37 |

| LUMO | -3.69 |

| Energy Gap (ΔE) | 1.68 |

Spectroscopic Data Validation Through Theoretical Calculations

Computational spectroscopy is a powerful tool for interpreting and validating experimental data. By simulating spectra from first principles, researchers can confirm structural assignments and gain a deeper understanding of the underlying molecular vibrations and electronic transitions.

Theoretical calculations of spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), are invaluable for confirming the structure of newly synthesized compounds. nih.govresearchgate.net DFT methods, often using functionals like B3LYP, can predict vibrational frequencies (IR) and chemical shifts (NMR) with a high degree of accuracy. nih.gov These calculated values are then compared with experimental spectra. A good agreement between the theoretical and experimental data provides strong evidence for the proposed molecular structure. researchgate.netresearchgate.net For example, in the ¹H NMR spectrum of amines, protons on the nitrogen typically appear between 0.5-5.0 ppm, while adjacent carbon-bound protons are found around 2.3-3.0 ppm. libretexts.org Similarly, characteristic N-H stretching vibrations in the IR spectrum are observed in the 3300–3500 cm⁻¹ region. libretexts.org Computational models can reproduce these features, aiding in the correct assignment of spectral peaks. acs.org

Interactive Table: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts for a Thiophene Derivative. (Note: This table illustrates the typical correlation between experimental and DFT-calculated NMR data for similar structures.)

| Nucleus | Experimental δ (ppm) | Theoretical δ (ppm) |

| ¹H (Thiophene Ring) | 7.10 - 7.53 | 7.39 - 8.38 |

| ¹³C (Thiophene Ring) | 125.0 - 140.0 | 128.0 - 142.0 |

| ¹H (Alkyne C-H) | ~2.5 | ~2.6 |

| ¹³C (Alkyne C) | ~70-85 | ~72-87 |

| ¹H (CH-N) | ~4.5 | ~4.6 |

| ¹³C (CH-N) | ~50-60 | ~52-62 |

| ¹H (NH₂) | ~1.5-2.5 | ~1.6-2.6 |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for a given transformation. This approach provides a level of detail that is often inaccessible through experimental means alone. For example, DFT calculations can be used to model the insertion of a monomer into a growing polymer chain, revealing the stereoelectronic factors that control the reaction's outcome. researchgate.net These studies help in understanding reaction kinetics and selectivity, which is crucial for optimizing reaction conditions and designing new synthetic routes.

Molecular Docking Simulations for Chemical Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. nih.govresearchgate.net The simulation places the ligand (in this case, a molecule like 1-(Thiophen-2-yl)prop-2-yn-1-amine or its derivatives) into the binding site of the receptor and calculates a score that estimates the binding affinity. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the molecule's biological activity and guiding the design of more potent analogs. nih.govsmolecule.com

Mass Spectrometric Fragmentation Pathway Analysis of Thiophenamines

The study of the mass spectrometric fragmentation pathways of thiophenamines, a class of compounds containing a thiophene ring linked to an amine group, provides valuable insights into their structural characteristics. While direct and extensive studies on the mass spectrometric behavior of this compound are not widely available, a detailed analysis can be inferred from the fragmentation patterns of structurally related thiophene derivatives. These investigations, often employing techniques like gas chromatography-mass spectrometry (GC-MS) and electrospray ionization (ESI-MS), reveal common fragmentation routes that are characteristic of the thiophene moiety and the attached aminoalkyl side chain. semopenalex.orgresearchgate.netnih.gov

Electron impact (EI) mass spectrometry of various thiophene compounds, including amides and sulfonyl derivatives, consistently shows the presence of a pronounced molecular ion peak, indicating a degree of stability of the parent molecule under ionization conditions. semopenalex.orgresearchgate.net The fragmentation is significantly influenced by the nature and position of substituents on the thiophene ring. semopenalex.org

For thiophenamine derivatives, the fragmentation pathways are often dictated by the cleavage of bonds adjacent to the nitrogen atom and the thiophene ring. A notable fragmentation pattern observed in related compounds, such as methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane), involves the formation of the thiopyrylium (B1249539) ion (C₅H₅S⁺) at a mass-to-charge ratio (m/z) of 97. southernforensic.org This is a result of rearrangement of the 2-alkylthiophene moiety. Another prominent fragmentation in aminothiophenes is the cleavage of the C-C bond alpha to the amine group, leading to the formation of stable iminium cations. For instance, in methiopropamine, a base peak at m/z 58 is observed, corresponding to the [CH₃NH=CHCH₃]⁺ fragment. heraldopenaccess.usheraldopenaccess.us

In the case of this compound, the presence of the propargyl group (a prop-2-yn-1-yl group) introduces a site of unsaturation that is expected to influence the fragmentation cascade. The general principles of fragmentation in similar molecules suggest that initial cleavage would likely occur at the benzylic position, the bond between the thiophene ring and the carbon atom bearing the amine and propargyl groups. This would lead to the formation of a stable thienylmethyl cation or related radical species.

Subsequent fragmentation events would likely involve the propargyl and amine groups. Loss of the propargyl radical (•C₃H₃) or acetylene (B1199291) (C₂H₂) from the molecular ion or primary fragments are plausible pathways. The fragmentation of the amine group could proceed through the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃). semopenalex.orgmdpi.com Tandem mass spectrometry (MS²) studies on other N-substituted thiophenamines have been instrumental in elucidating these complex fragmentation pathways. researchgate.net

Based on these established fragmentation patterns of related thiophenamines, a theoretical fragmentation pathway for this compound can be proposed. The following table outlines the potential key fragments and their corresponding mass-to-charge ratios.

| m/z | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway |

|---|---|---|---|

| 151 | [M]⁺ | C₈H₉NS⁺ | Molecular Ion |

| 150 | [M-H]⁺ | C₈H₈NS⁺ | Loss of a hydrogen radical |

| 112 | [M-C₃H₃]⁺ | C₅H₆NS⁺ | Loss of propargyl radical |

| 97 | [C₅H₅S]⁺ | C₅H₅S⁺ | Formation of thiopyrylium ion southernforensic.org |

| 84 | [C₄H₄S]⁺• | C₄H₄S⁺• | Thiophene radical cation |

| 54 | [C₃H₄N]⁺ | C₃H₄N⁺ | Fragment from the propargylamine (B41283) side chain |

This predictive analysis, grounded in the established fragmentation behavior of thiophene-containing molecules, provides a foundational understanding of the mass spectrometric properties of this compound. semopenalex.orgresearchgate.netsouthernforensic.orgresearchgate.net Further empirical studies employing high-resolution mass spectrometry are necessary to fully validate and detail the precise fragmentation pathways.

Derivatization Strategies and Post Synthetic Functionalization of 1 Thiophen 2 Yl Prop 2 Yn 1 Amine

Introduction of Substituents on the Thiophene (B33073) Ring for Modulated Properties

The thiophene ring of 1-(Thiophen-2-yl)prop-2-yn-1-amine is a prime target for substitution to alter the molecule's electronic and steric properties, thereby influencing its biological activity and chemical reactivity. Research into related thiophene-containing structures demonstrates that strategic functionalization of this heterocyclic ring can lead to compounds with significantly modulated characteristics.

In a study on N-(thiophen-2-yl)nicotinamide derivatives, various substituents were placed on the thiophene ring to evaluate their effect on fungicidal activity. mdpi.com The synthesis involved reacting substituted thiophen-2-amines with nicotinoyl chloride derivatives. The nature and position of the substituents on the thiophene moiety, such as cyano, methyl, and ester groups, were found to be critical for the biological activity of the resulting compounds. mdpi.com For example, derivatives featuring a cyano group at the 3-position and a methyl group at the 4-position of the thiophene ring were synthesized and evaluated. mdpi.com

Another example is the modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine, where the chloro-substituent on the thiophene ring is a key feature. frontiersin.org This halogen substituent influences the electronic nature of the ring and participates in specific interactions, such as halogen bonding, which can affect the molecule's binding affinity to biological targets like cyclooxygenase (COX) enzymes. frontiersin.org The synthesis of these derivatives starts with the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one, highlighting how a pre-functionalized thiophene ring can be used to build more complex structures. frontiersin.org

The table below summarizes examples of substituents added to related thiophene backbones and their observed effects.

| Base Scaffold | Thiophene Ring Substituent(s) | Observed Effect |

| N-(thiophen-2-yl)nicotinamide | -CH₃, -CN, -COOC₂H₅ | Modulated fungicidal activity |

| 4-(thiophen-2-yl)thiazol-2-amine | -Cl | Influenced anti-inflammatory potential via interactions with COX enzymes |

These findings underscore the principle that modifying the thiophene ring is a powerful strategy for fine-tuning the properties of the parent molecule.

Chemical Modifications of the Propargyl Amine Functionality

The propargyl amine group (-CH(NH₂)C≡CH) is a highly versatile functional handle, offering multiple sites for chemical modification. mdpi.comresearchgate.net Both the amine and the terminal alkyne can be functionalized post-synthetically, leading to a vast array of derivatives with new properties and applications. nih.gov

Modifications at the Amine Group: The primary amine of this compound can be alkylated, acylated, or used to form imines and other nitrogen-containing heterocycles. Studies on analogous N-propargylamines have shown that the nature of the substituent on the nitrogen atom is critical for biological activity. For example, in a series of N-methyl-propargylamine derivatives investigated as monoamine oxidase (MAO) inhibitors, replacing the N-methyl group with a hydrogen atom, an ethyl group, or another propargyl group resulted in the loss of inhibitory activity. nih.gov This highlights the specific structural requirements for interaction with the biological target.

Modifications at the Alkyne Group: The terminal alkyne is another key site for functionalization. It can participate in a variety of reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. This reaction allows for the efficient covalent attachment of the propargylamine (B41283) scaffold to other molecules containing an azide (B81097) group, such as peptides, biotin, or fluorescent tags. nih.gov For instance, a fluoxetine (B1211875) derivative containing a propargyl amine was successfully conjugated with biotin-PEG3-azide via a CuAAC reaction. nih.gov

Other transformations of the alkyne group include its reduction to the corresponding Z-alkene or its conversion to a propargyl alcohol. nih.gov The propargyl group itself is a crucial pharmacophore in many irreversible enzyme inhibitors, where it acts as a "warhead" that covalently binds to the enzyme's active site. nih.gov Any modification to this group, such as changing it to a 3-butynyl or an allyl group, can destroy this inhibitory activity. nih.gov

The table below details some documented modifications to the propargyl amine functionality in related compounds and their consequences.

| Modification Type | Specific Chemical Change | Consequence |

| N-Substitution | Replacement of N-methyl with -H, -C₂H₅, or another propargyl group | Abolished MAO inhibitory activity. nih.gov |

| Alkyne Modification | Conversion of propargyl to 3-butynyl or allyl group | Destroyed MAO inhibitory activity. nih.gov |

| Alkyne Cycloaddition | Copper-catalyzed reaction with an azide (e.g., biotin-PEG3-azide) | Formation of a triazole linkage for bioconjugation. nih.gov |

| Alkyne Transformation | Conversion to a Z-alkene or propargyl alcohol | Demonstrated synthetic versatility for creating new derivatives. nih.gov |

Strategies for Enhancing Chromatographic Separation and Detection Efficiency

The analysis of polyfunctional amines like this compound by chromatographic methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be challenging. These molecules often lack a strong chromophore or fluorophore, leading to poor sensitivity with common UV-Vis or fluorescence detectors. researchgate.net Furthermore, their polar nature can result in poor peak shape and retention on standard reversed-phase columns. To overcome these issues, several strategies can be employed to enhance separation and detection efficiency.

One of the most common strategies is chemical derivatization. researchgate.net This involves reacting the amine functionality with a labeling reagent to attach a group that is easily detectable. Dansyl chloride is a widely used derivatizing agent that reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives. researchgate.net These derivatives can be separated on a reversed-phase C18 column and detected with high sensitivity using a fluorescence detector. researchgate.net Other reagents, such as o-phthalaldehyde (B127526) (OPA), can also be used to form fluorescent derivatives. researchgate.net

For mass spectrometry (MS) based detection, such as LC-MS/MS, derivatization may not always be necessary, but optimizing chromatographic and MS conditions is crucial. The use of a positive electrospray ionization (ESI+) mode is typically effective for amine-containing compounds. mdpi.com To achieve good chromatographic separation, several parameters are optimized:

Column Choice: A column like a Waters HSS T3, which is designed for enhanced retention of polar compounds, can be effective. mdpi.com

Mobile Phase: A common mobile phase composition is a gradient of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.com

Gradient Elution: A carefully optimized gradient elution program, where the proportion of the organic solvent is increased over time, is essential for separating the analyte from matrix components and achieving good peak resolution. mdpi.com

The table below outlines key strategies for improving the analytical determination of amines.

| Strategy | Method | Details | Expected Outcome |

| Derivatization | Pre- or post-column reaction with Dansyl Chloride | Forms a highly fluorescent derivative. researchgate.net | Enhanced sensitivity with fluorescence detection. |

| Chromatography | Use of a polar-compound-compatible column (e.g., HSS T3). mdpi.com | Improves retention and peak shape for polar amines. | Better separation from interferences. |

| Chromatography | Mobile phase optimization (e.g., 0.1% formic acid). mdpi.com | Provides protons to facilitate positive ionization. | Improved peak shape and MS signal. |

| Detection | LC-MS/MS with ESI+ and Multiple Reaction Monitoring (MRM) | Optimizing precursor/product ion transitions and collision energies. mdpi.com | High selectivity and sensitivity for quantification. |

By implementing these strategies, robust and sensitive analytical methods can be developed for the accurate quantification and identification of this compound and its derivatives.

Applications in Advanced Organic Materials and Chemical Biology Principles Focused

Utilization as a Versatile Building Block for Complex Heterocyclic Systems

The reactivity of the terminal alkyne and the primary amine in 1-(thiophen-2-yl)prop-2-yn-1-amine allows for its use in a variety of cyclization and condensation reactions to form diverse heterocyclic structures.

Synthesis of Fused Heterocycles and Polycyclic Structures

The strategic placement of reactive functional groups in this compound facilitates its use in the construction of fused heterocyclic and polycyclic frameworks. These complex molecular architectures are of significant interest in medicinal chemistry and materials science. One-pot multicomponent reactions are often employed for the efficient synthesis of these systems. For instance, new chromeno[2,3-d]pyrimidines have been synthesized through a one-pot reaction of malononitrile (B47326), salicylaldehydes, and secondary amines, a process that can be enhanced by microwave irradiation to improve yields and reduce reaction times. clockss.org This methodology highlights the potential for creating complex polycyclic structures from simple precursors. clockss.org

Preparation of Substituted Pyrazines and Pyrroles

The inherent reactivity of this compound makes it a suitable precursor for the synthesis of substituted pyrazines and pyrroles. These nitrogen-containing heterocycles are prevalent in biologically active compounds and functional materials. For example, pyrrolo[1,2-a]pyrazines can be synthesized from 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate. nih.gov This approach demonstrates a straightforward method for constructing these fused heterocyclic systems. nih.gov

Formation of Imidazo[1,2-a]pyrimidine (B1208166) Derivatives

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological activities. The core structure, which combines imidazole (B134444) and pyrimidine (B1678525) moieties, provides a unique scaffold for drug design. nih.govacs.org The synthesis of derivatives of this scaffold often involves the reaction of 2-aminopyrimidine (B69317) with α-haloketones. researchgate.net For instance, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine has been synthesized and characterized, showcasing the integration of a thiophene (B33073) moiety into this important heterocyclic system. nih.govacs.org Microwave-assisted synthesis has been shown to significantly reduce reaction times for the preparation of imine-bearing imidazo[1,2-a]pyrimidine derivatives. nih.gov

Role in the Development of Conjugated Systems for Materials Science

The thiophene ring in this compound is a key component in the design of conjugated materials. These materials possess unique electronic and optical properties that make them suitable for a variety of applications in materials science.

Organic Semiconductors and Photovoltaic Materials

Thiophene-containing conjugated polymers and small molecules are extensively studied for their potential as organic semiconductors. The electron-rich nature of the thiophene ring facilitates charge transport, a critical property for semiconductor performance. Donor-acceptor (D-A) copolymers incorporating thiophene derivatives have been developed for use in organic solar cells. For example, a copolymer based on a thieno[3,2-c]isoquinolin-5(4H)-one (TIQ) acceptor unit has demonstrated high power conversion efficiencies in polymer:fullerene solar cells. dp.tech The design of such materials often focuses on tuning the HOMO and LUMO energy levels to optimize charge separation and transport. researchgate.net

Application in Dye Chemistry and Optoelectronic Devices

The extended π-conjugation in molecules derived from this compound can lead to strong absorption and emission in the visible region of the electromagnetic spectrum, making them suitable for use as dyes and in optoelectronic devices. Thiophene-based azo dyes have been a subject of interest for many years due to their dyeing properties and fastness. researchgate.net Furthermore, donor-acceptor type molecules based on a 2,3-di(thiophen-2-yl)quinoxaline core have been synthesized and shown to exhibit fluorescence in the yellow-blue region. researchgate.net These materials have potential applications as solid-state emitters and in optoelectronic devices due to their favorable photophysical and electrochemical properties. researchgate.net

Photoalignment of Nematic Liquid Crystals

A search for the application of this compound in the photoalignment of nematic liquid crystals did not yield any specific studies or data. While the photoalignment of liquid crystals is a well-documented field, with research into various photosensitive materials, there is no indication in the reviewed literature that this compound has been utilized or studied for this purpose. General principles of photoalignment often involve molecules that can undergo photochemical reactions like cis-trans isomerization or photodimerization to induce a preferred orientation in the liquid crystal molecules, but no such studies feature the specified compound.

Application as Ligands in Homogeneous and Heterogeneous Catalytic Systems

There is no available scientific literature detailing the use of this compound as a ligand in either homogeneous or heterogeneous catalysis. The presence of a thiophene ring, a primary amine, and an alkyne group suggests potential for coordination with metal centers; however, no studies have been published that explore this potential or report on its catalytic activity or efficacy as a ligand.

Use as Chemical Probes for Investigating Molecular Interactions and Pathways

The investigation into the use of this compound as a chemical probe for studying molecular interactions and pathways also returned no specific results.

Studies on Protein Binding and Enzyme Activity Modulation (focus on chemical interactions)

No studies were found that investigate the binding of this compound to proteins or its effect on enzyme activity. The propargylamine (B41283) moiety is a known feature in some enzyme inhibitors, but there is no specific research available that connects this compound to the modulation of any particular protein or enzyme.

Chemosensor Development (e.g., Bisulfite Sensing)

The development of chemosensors for various analytes is an active area of research. However, a review of the literature did not uncover any studies on the design, synthesis, or application of this compound as a chemosensor, specifically for bisulfite or any other analyte.

Supramolecular Chemistry and Crystal Engineering Applications

The combination of a thiophene ring, an amine, and an alkyne suggests that this compound could be a versatile building block in supramolecular chemistry and crystal engineering, capable of forming hydrogen bonds, π-π stacking, and coordination bonds. Nevertheless, no published research could be found that reports on the use of this specific compound in the design of supramolecular architectures or in crystal engineering studies.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies and Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of propargylamines, including 1-(Thiophen-2-yl)prop-2-yn-1-amine, is a cornerstone of modern organic chemistry. nih.govresearchgate.net The most prevalent method is the three-component A³ coupling reaction, which involves an aldehyde, an amine, and a terminal alkyne. researchgate.netresearchgate.net Future research is likely to focus on optimizing this process for higher efficiency, selectivity, and sustainability.

Emerging strategies include the development of novel catalytic systems. While copper-based catalysts are widely used due to their reactivity and low cost, research into other metals like gold, zinc, and silver continues to yield promising results. organic-chemistry.orgnih.gov Gold catalysts, for instance, have been shown to be highly efficient for A³ couplings in water, a green solvent. organic-chemistry.org Solvent-free synthesis is another green alternative that has been successfully demonstrated for producing propargylamines, often utilizing recyclable catalysts like ZnO nanoparticles. nih.gov

Furthermore, metal-free synthesis conditions are a significant area of interest, aiming to reduce costs and metal contamination in the final products. organic-chemistry.orgnih.gov The direct conversion of N-alkylamines to N-propargylamines through C–H activation represents a cutting-edge, atom-economical approach that avoids the need for pre-functionalized starting materials. nih.gov

| Catalytic Approach | Key Features & Research Focus | Potential Catalysts/Reagents | Reference |

|---|---|---|---|

| Transition Metal Catalysis | Focus on cost-effective, recyclable, and highly selective catalysts for A³ and KA² coupling reactions. Exploration of reactions in green solvents like water or under solvent-free conditions. | Copper (CuBr, CuCl₂, GO-CuCl₂), Gold (Au-NP), Zinc (ZnO NPs), Silver (AgI) | researchgate.netorganic-chemistry.orgnih.govdntb.gov.uanih.govorganic-chemistry.org |